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Compound of Interest

Compound Name:
Lithium pyrrolidinoborohydride 1M

solu

Cat. No.: B134182 Get Quote

CAS Number: 144188-76-1

Molecular Formula: C₄H₁₁BLiN

This technical guide provides an in-depth overview of Lithium Pyrrolidinoborohydride, a

powerful and selective reducing agent increasingly utilized in organic synthesis, particularly

within pharmaceutical and drug development. This document is intended for researchers,

scientists, and drug development professionals, offering detailed information on its properties,

synthesis, and applications, complete with experimental protocols and mechanistic insights.

Core Chemical and Physical Properties
Lithium Pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of

reagents, is most commonly handled as a solution in tetrahydrofuran (THF).[1][2] Its properties

are summarized in the table below.
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Property Value Reference

Molecular Weight 90.89 g/mol [1]

Appearance
Commercially available as a

1M solution in THF
[1][2]

Density 0.890 g/mL at 25 °C [2][3]

Refractive Index n20/D 1.425 [2][3]

Flash Point -17.0 °C (closed cup) [2]

Storage Temperature 2-8°C [2]

Solubility Highly soluble in ethers

Stability

Air-stable, non-pyrophoric, and

hydrolyzes slowly in protic

solvents above pH 4. THF

solutions are stable for at least

9 months under N₂ at 25 °C.

[4]

Synthesis of Lithium Pyrrolidinoborohydride
The most common and efficient method for the synthesis of Lithium Pyrrolidinoborohydride

involves a two-step process: the formation of a pyrrolidine-borane complex, followed by

deprotonation with an organolithium reagent, typically n-butyllithium.[1][3]

Experimental Protocol: Synthesis of Lithium
Pyrrolidinoborohydride
Materials:

Pyrrolidine (freshly distilled)

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

n-Butyllithium (n-BuLi), 2.5M solution in hexanes
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Anhydrous Tetrahydrofuran (THF)

Anhydrous diethyl ether

Anhydrous magnesium sulfate

Nitrogen gas atmosphere

Oven-dried glassware

Procedure:

Formation of Pyrrolidine-Borane Complex:

In an oven-dried, nitrogen-flushed 250-mL round-bottom flask equipped with a magnetic

stir bar and a rubber septum, add pyrrolidine (14.91 g, 17.5 mL, 210 mmol) via syringe.[2]

With stirring, add 1M BH₃·THF solution (210 mL, 210 mmol) dropwise to the pyrrolidine at

room temperature.[2]

Stir the reaction mixture for 1 hour at 25 °C.[2]

Deprotonation:

Cool the reaction mixture to 0 °C using an ice bath.[2]

Slowly add 2.5M n-butyllithium in hexanes (93 mL, 231 mmol, 1.1 eq) dropwise to the

stirred solution over 2-3 hours, maintaining the temperature at 0 °C.[2]

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional hour.[2]

Determination of Yield:

The concentration of the resulting Lithium Pyrrolidinoborohydride solution can be

determined by hydride analysis, which involves measuring the volume of hydrogen gas

evolved upon quenching an aliquot with acid.[2] The typical yield is around 92%.[2]
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Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis: Reduction
Reactions
Lithium Pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide range

of functional groups. It exhibits reactivity comparable to lithium aluminum hydride (LAH) but

with enhanced safety and ease of handling.[5]

Reduction of Esters to Alcohols
Lithium Pyrrolidinoborohydride efficiently reduces esters to their corresponding primary

alcohols.

Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol

Materials:

Ethyl benzoate

Lithium Pyrrolidinoborohydride solution (e.g., 0.97M in THF)

Anhydrous Tetrahydrofuran (THF)

3M Hydrochloric acid (HCl)

Anhydrous diethyl ether

Anhydrous magnesium sulfate

Nitrogen gas atmosphere

Oven-dried glassware

Procedure:

Reaction Setup:
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To a 50-mL oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir

bar and a rubber septum, add anhydrous THF (10 mL).[2]

Add ethyl benzoate (1.4 mL, 1.5 g, 10 mmol) to the flask via syringe.[2]

Reduction:

With stirring, add the Lithium Pyrrolidinoborohydride solution (0.97M in THF, 13.4 mL, 13.0

mmol) dropwise to the ester solution at 25 °C.[2]

Stir the reaction mixture for 24 hours at 25 °C.[2]

Workup:

Quench the reaction by slowly adding 3M HCl (20 mL) to the reaction mixture.[2]

Extract the aqueous layer with diethyl ether (2 x 50 mL).[2]

Wash the combined organic extracts with water (25 mL).[2]

Dry the organic layer over anhydrous magnesium sulfate.[2]

Remove the solvent under reduced pressure to yield the crude benzyl alcohol. The

reported yield is essentially quantitative.[2]

Caption: Experimental workflow for ester reduction.

Reduction of Tertiary Amides
Lithium Pyrrolidinoborohydride can selectively reduce tertiary amides to either the

corresponding amine or alcohol, depending on the steric hindrance of both the amide and the

reagent.

General Experimental Protocol: Reduction of a Tertiary Amide

Procedure:

Reaction Setup: In a nitrogen-flushed, oven-dried flask, dissolve the tertiary amide in

anhydrous THF.
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Reduction: Cool the solution to 0 °C and add the Lithium Pyrrolidinoborohydride solution

dropwise. Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC or GC-MS).

Workup: Quench the reaction by the slow addition of water, followed by an aqueous solution

of NaOH (e.g., 15%). Stir the mixture vigorously until a granular precipitate forms. Filter the

solid and wash with ether. The combined filtrate and washings are then dried and

concentrated to yield the product.

Tandem Amination-Reduction Reactions
A significant application of Lithium Pyrrolidinoborohydride is in tandem amination-reduction

reactions, particularly for the conversion of halogenated benzonitriles to substituted

benzylamines.[1] This process involves a nucleophilic aromatic substitution (SNAᵣ) followed by

the reduction of the nitrile group.[4]

Experimental Protocol: Tandem Amination-Reduction of 2-Fluorobenzonitrile

Materials:

2-Fluorobenzonitrile

Lithium Pyrrolidinoborohydride solution (1M in THF)

Anhydrous Tetrahydrofuran (THF)

Aqueous workup solutions (e.g., water, brine)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Setup: In a nitrogen-flushed, oven-dried flask, dissolve 2-fluorobenzonitrile in

anhydrous THF.
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Reaction: Add 1.5 to 2.0 equivalents of the 1M Lithium Pyrrolidinoborohydride solution in

THF.[3]

Reflux: Heat the reaction mixture to reflux (approximately 66-67 °C) and maintain for 6-24

hours.[3] Monitor the reaction progress by TLC or GC-MS.[3]

Workup: After completion, cool the reaction to room temperature and perform a standard

aqueous workup. The product, 2-(pyrrolidino)benzylamine, can be isolated by extraction,

drying of the organic layer, and removal of the solvent. Reported yields for this reaction are

as high as 84%.[1]

Caption: Mechanism of tandem amination-reduction.

Analytical Methods
The progress of reactions involving Lithium Pyrrolidinoborohydride and the characterization of

the resulting products can be monitored and confirmed using standard analytical techniques.

Analytical Method Purpose

Thin Layer Chromatography (TLC) To monitor the progress of the reaction.[3]

Gas Chromatography-Mass Spectrometry (GC-

MS)
To quantify yields and identify byproducts.[3]

Nuclear Magnetic Resonance (¹H NMR, ¹³C

NMR)

For structural elucidation and confirmation of the

desired products.[1]

Infrared Spectroscopy (IR)
To identify functional groups and confirm the

conversion of starting materials to products.

Safety and Handling
Lithium Pyrrolidinoborohydride solutions in THF are flammable and react with water.[2] It is

essential to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in a

well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, flame-

resistant lab coat, and gloves, should be worn at all times. Store the reagent in a cool, dry

place away from sources of ignition.[2]
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Conclusion
Lithium Pyrrolidinoborohydride is a highly effective and selective reducing agent with significant

advantages in terms of safety and handling compared to other powerful hydrides. Its utility in

the reduction of a variety of functional groups and its unique ability to participate in tandem

amination-reduction reactions make it a valuable tool for organic synthesis, particularly in the

development of pharmaceutical intermediates. The detailed protocols and data presented in

this guide are intended to facilitate its successful application in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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